

Technical Guide: 5-Bromo-2-(pentyloxy)benzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-(pentyloxy)benzaldehyde

CAS No.: 861408-96-0

Cat. No.: B1368054

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Structural Analysis, Synthesis Protocols, and Application Architectures

Executive Summary

5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) serves as a critical bifunctional intermediate in the synthesis of advanced functional materials, specifically metallomesogens (liquid crystals) and pharmacologically active Schiff bases.[1] Its structure combines a flexible pentyloxy tail (imparting solubility and mesogenic properties), a reactive aldehyde core (for condensation reactions), and a bromine substituent (enabling palladium-catalyzed cross-coupling).[1]

This guide provides a rigorous technical breakdown of its synthesis, structural validation, and divergent reactivity, designed for researchers requiring high-purity precursors for material science or medicinal chemistry applications.

Structural Logic & Chemical Properties[1][2][3][4]

The molecule functions as a "molecular scaffold" with three distinct domains, each serving a specific role in downstream applications.

Domain	Functional Group	Chemical Role
Head Group	Aldehyde (-CHO)	Electrophilic center for condensation (Schiff bases, Knoevenagel).[1]
Core	Benzene Ring (1,2,5-subst.) ^[1] ^[2]	Rigid aromatic spacer; directs electronic effects. ^[1]
Tail	Pentyloxy (-OC ₅ H ₁₁)	Flexible alkyl chain; lowers melting point, induces liquid crystalline phases. ^[1]
Handle	Bromine (-Br)	Leaving group for C-C bond formation (Suzuki-Miyaura, Sonogashira). ^[1]

Key Physicochemical Data

- CAS Number: 861408-96-0^[1]^[3]
- Molecular Formula: C₁₂H₁₅BrO₂^[3]
- Molecular Weight: 271.15 g/mol ^[1]^[3]
- Predicted LogP: ~4.2 (High lipophilicity due to pentyl chain)
- Solubility: Soluble in DCM, CHCl₃, THF, Ethyl Acetate; insoluble in water.

Synthesis Protocol: The "Convergent Alkylation" Route

While direct bromination of 2-(pentyloxy)benzaldehyde is possible, it suffers from regioselectivity issues.^[1] The Convergent Alkylation Route (starting from 5-

bromosalicylaldehyde) is the superior, self-validating protocol because it fixes the bromine position before attaching the flexible tail, ensuring 100% regiochemical integrity.

Phase 1: Precursor Validation (5-Bromosalicylaldehyde)

Ensure the starting material (5-bromo-2-hydroxybenzaldehyde) is free of the 3-bromo isomer.

[1] Recrystallize from ethanol if purity is <98%. [1]

Phase 2: Williamson Ether Synthesis (Step-by-Step)

Reagents:

- 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) [1]
- 1-Bromopentane (1.2 eq) [1]
- Potassium Carbonate (K_2CO_3) (2.0 eq, anhydrous/granular)
- Potassium Iodide (KI) (0.1 eq, catalyst)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone [1]

Protocol:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (e.g., 10 mmol) in DMF (20 mL). Add K_2CO_3 (20 mmol). Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
- Alkylation: Add 1-Bromopentane (12 mmol) and catalytic KI.
- Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). [1] The starting phenol spot (lower R_f) should disappear.
- Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as an oil or low-melting solid. [1]

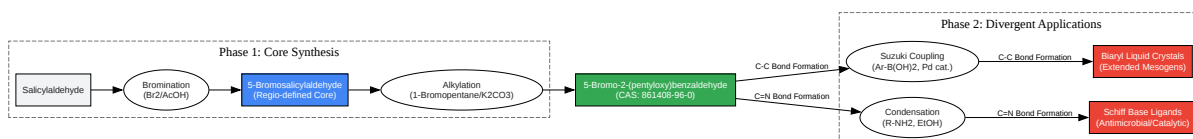
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water, then brine.
- Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. If the product is an oil, induce crystallization using cold Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Self-Validating Checkpoints

- TLC Monitoring: Disappearance of the phenolic -OH stretch in IR (broad band at 3200-3400 cm⁻¹) confirms alkylation.[1]
- Color Change: The reaction mixture shifts from deep orange (phenoxide) to pale yellow (ether product) upon quenching.

Visualization: Synthesis & Reactivity Workflows

The following diagram illustrates the synthesis pathway and the divergent utility of the molecule in drug discovery (Schiff Bases) vs. materials science (Cross-coupling).



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Caption: Workflow depicting the regioselective synthesis of the target and its bifurcation into materials science (via Bromine handle) and medicinal chemistry (via Aldehyde handle).

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

Nuclear Magnetic Resonance (NMR)[1]

- ^1H NMR (400 MHz, CDCl_3):
 - δ 10.40 ppm (s, 1H): Aldehyde proton (-CHO).[1] Diagnostic peak.
 - δ 7.90 ppm (d, $J=2.5$ Hz, 1H): Aromatic H6 (ortho to CHO, meta to Br).
 - δ 7.60 ppm (dd, 1H): Aromatic H4 (para to pentyloxy).
 - δ 6.90 ppm (d, 1H): Aromatic H3 (ortho to pentyloxy).
 - δ 4.05 ppm (t, 2H): O-CH₂- (Triplet, distinct ether linkage).[1]
 - δ 1.85 - 0.90 ppm (m, 9H): Remaining pentyl chain multiplets.[1]

Infrared Spectroscopy (FT-IR)[1]

- 1680–1690 cm^{-1} : Strong C=O stretch (Aldehyde).[1]
- 1240–1260 cm^{-1} : C-O-C asymmetric stretch (Aryl alkyl ether).[1]
- Absence: No broad O-H stretch at 3300 cm^{-1} (confirms completion of alkylation).

Applications in Research & Development

A. Liquid Crystal Engineering (Mesogens)

The 5-bromo substituent is a "privileged handle" for extending the aromatic core.[1] By coupling this molecule with phenylboronic acids (Suzuki coupling), researchers synthesize biaryl mesogens.

- Mechanism:[2][4][5][6] The pentyloxy chain destabilizes the crystal lattice, lowering the melting point and allowing the formation of Nematic or Smectic phases at accessible temperatures.

- Relevance: Used in the development of ferroelectric liquid crystals and anisotropic solvents. [1]

B. Medicinal Chemistry (Schiff Bases)

The aldehyde group reacts with primary amines (e.g., 4-aminophenol, aniline derivatives) to form azomethines (-C=N-).[1]

- Bioactivity:[7] 5-bromo-salicylaldehyde derivatives exhibit documented antibacterial and antifungal activity.[1] The addition of the lipophilic pentyloxy chain enhances membrane permeability, potentially increasing bioavailability for drug candidates targeting bacterial membranes.

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